molecular formula C9H11N B13684199 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine

Cat. No.: B13684199
M. Wt: 133.19 g/mol
InChI Key: ZEISTNJTKWGIBX-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1,3,5-trien-3-ylmethanamine is an organic compound with a unique bicyclic structure It is derived from benzocyclobutene and features a triene system, making it an interesting subject for various chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine can be synthesized through multiple methods. One common approach involves the reaction of benzocyclobutene with (2-bromo-vinyl)-benzene. This synthesis typically proceeds through a three-stage process, involving the formation of intermediates and subsequent reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of Grignard reagents and other organometallic compounds to facilitate the formation of the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triene system into more saturated compounds.

    Substitution: The amine group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzocyclobutene: A precursor to bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, known for its use in organic synthesis.

    Bicyclo[4.2.0]octa-1,3,5-triene: A related compound with a similar bicyclic structure but lacking the amine group.

Uniqueness

This compound is unique due to its combination of a triene system and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine is a bicyclic amine compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11N and a molecular weight of 133.19 g/mol. Its unique bicyclic structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
CAS Number1005-19-2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
  • Introduction of the Methanamine Group : This is done via nucleophilic substitution reactions under basic conditions.

These methods can be optimized for industrial production using continuous flow reactors to enhance yield and reduce environmental impact .

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors:

  • Binding Affinity : The presence of the methanamine group allows for hydrogen bonding and enhances binding affinity to target receptors.
  • Modulation of Biological Pathways : It may influence signaling pathways by interacting with specific enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Pharmacological Properties :

  • Anti-inflammatory Effects : Studies suggest potential therapeutic applications in managing inflammatory conditions.
  • Analgesic Properties : Preliminary investigations indicate that it may have pain-relieving effects.

Case Studies

  • Ligand Studies : In biochemical assays, this compound has been investigated for its ability to act as a ligand in receptor binding studies . These studies have demonstrated its effectiveness in modulating receptor activity.
  • Therapeutic Applications : A study focused on the compound's anti-inflammatory properties showed promising results in reducing inflammation markers in vitro . Further research is needed to explore its efficacy in vivo.

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine

InChI

InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2

InChI Key

ZEISTNJTKWGIBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)CN

Origin of Product

United States

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